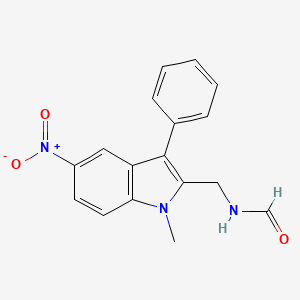

N-((1-Methyl-5-nitro-3-phenyl-1H-indol-2-yl)methyl)formamide

Description

Properties

CAS No. |

84858-15-1 |

|---|---|

Molecular Formula |

C17H15N3O3 |

Molecular Weight |

309.32 g/mol |

IUPAC Name |

N-[(1-methyl-5-nitro-3-phenylindol-2-yl)methyl]formamide |

InChI |

InChI=1S/C17H15N3O3/c1-19-15-8-7-13(20(22)23)9-14(15)17(16(19)10-18-11-21)12-5-3-2-4-6-12/h2-9,11H,10H2,1H3,(H,18,21) |

InChI Key |

UBDBIHXKKYDQQG-UHFFFAOYSA-N |

Canonical SMILES |

CN1C2=C(C=C(C=C2)[N+](=O)[O-])C(=C1CNC=O)C3=CC=CC=C3 |

Origin of Product |

United States |

Preparation Methods

Synthesis of the Indole Core with Nitro and Phenyl Substituents

The starting point is often a substituted indole such as 5-nitro-1H-indole derivatives. For example, methyl 5-nitro-1H-indole-3-carboxylate can be prepared by esterification of 5-nitroindole-3-carboxylic acid under reflux in methanol with sulfuric acid as a catalyst, yielding about 67% after recrystallization. This intermediate is crucial for further functionalization.

Introduction of the Phenyl Group at the 3-Position

The phenyl substitution at the 3-position of the indole ring can be achieved via electrophilic substitution or cross-coupling reactions. Literature on related compounds suggests that condensation or coupling reactions involving 1-methyl-5-nitro-1H-indole and phenyl-containing reagents under catalytic conditions are employed to install the phenyl group. For example, condensation of bromomethyl derivatives with 1-methyl-5-nitroindole analogs in organic solvents with catalysts has been reported for similar indole derivatives.

Formylation to Introduce the Formamide Group

The final step involves the introduction of the formamide group at the 2-position via a methylene linker. This is typically achieved by reacting the 2-substituted indole intermediate with formylating agents or by reductive amination with formamide derivatives.

A common approach is the reaction of the indol-2-ylmethyl intermediate with formamide or N-methylformamide under controlled conditions to yield the target this compound. The formylation can be facilitated by catalytic or thermal methods, ensuring high selectivity and yield.

Alternative Synthetic Routes for Formamide Derivatives

For the formamide moiety, N-methylformamide synthesis methods are relevant, as they provide insight into formylation chemistry:

| Method | Reaction Conditions | Yield (%) | Notes |

|---|---|---|---|

| Methylamine + CO | 90°C, 2.53 MPa, reactor feed of methylamine and CO | ~80.5% | Continuous process with high production capacity; industrially relevant |

| Methylamine + Methyl Formate | Reflux, distillation and rectification | 90% | Product purity 95-99.5%; mild conditions |

| Methylamine + Ethyl Formate | Reflux at 40°C, 3 days, reduced pressure distillation | Not specified | Longer reaction time; ethanol removal under vacuum; suitable for lab-scale synthesis |

These methods highlight the versatility of formylation chemistry applicable to the target compound's synthesis.

Summary Table of Key Preparation Steps

Research Findings and Considerations

- The nitro group at the 5-position is sensitive and requires careful control of reaction conditions to avoid reduction or side reactions.

- The methylation at the 1-position is typically introduced early in the synthesis to stabilize the indole nitrogen.

- Phenyl substitution at the 3-position is critical for biological activity and requires selective coupling methods to avoid polysubstitution.

- Formylation to form the formamide group is best achieved under mild conditions to preserve the integrity of the nitro and phenyl substituents.

- Purification often involves recrystallization from organic solvents to achieve high purity, as indicated in related indole derivative syntheses.

Chemical Reactions Analysis

Types of Reactions

N-((1-Methyl-5-nitro-3-phenyl-1H-indol-2-yl)methyl)formamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Oxidation: Hydrogen gas, palladium on carbon (Pd/C) catalyst.

Reduction: Potassium permanganate (KMnO4), chromium trioxide (CrO3).

Substitution: Halogens (e.g., chlorine, bromine), Lewis acids (e.g., aluminum chloride).

Major Products

Amino derivatives: Formed from the reduction of the nitro group.

Oxidized indoles: Formed from the oxidation of the indole core.

Substituted indoles: Formed from electrophilic substitution reactions.

Scientific Research Applications

N-((1-Methyl-5-nitro-3-phenyl-1H-indol-2-yl)methyl)formamide has various scientific research applications, including:

Mechanism of Action

The mechanism of action of N-((1-Methyl-5-nitro-3-phenyl-1H-indol-2-yl)methyl)formamide involves its interaction with specific molecular targets and pathways. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects . The indole core can interact with enzymes and receptors, modulating their activity and leading to therapeutic effects .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Key Structural and Functional Analogues

The following compounds share structural motifs (e.g., indole cores, formamide groups, or nitro substituents) and are compared based on available

Detailed Analysis

Functional Group Impact on Bioactivity Nitro Group vs. Methoxy/Hydroxy Groups: The target compound’s nitro group (electron-withdrawing) contrasts with the methoxy and hydroxy groups in Compound F (electron-donating). Methoxy groups enhance metabolic stability and receptor binding, as seen in β-agonists like Compound F . Formamide Role: The formamide group in all compounds facilitates hydrogen bonding, influencing solubility and target interactions. In Thiamine Disulfide, it stabilizes the pyrimidinyl ring for cofactor function .

Synthetic and Purity Challenges Target Compound: Nitro groups often complicate synthesis due to side reactions (e.g., reduction to amines). Impurities may arise from incomplete nitration or methyl group oxidation. Compound F: Impurities like the monobenzyl analogue (2.2%) highlight challenges in regioselective alkylation during synthesis .

However, nitro groups limit clinical utility due to toxicity risks. Compound F: Optimized for bronchodilation with methoxy groups enhancing receptor affinity and duration .

Biological Activity

N-((1-Methyl-5-nitro-3-phenyl-1H-indol-2-yl)methyl)formamide is an indole-derived compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. The compound is characterized by its unique structure, which includes a nitro group and a phenyl ring, contributing to its diverse biological effects.

The chemical properties of this compound can be summarized as follows:

| Property | Value |

|---|---|

| Molecular Formula | C16H16N2O3 |

| Molecular Weight | 282.31 g/mol |

| LogP | 3.2289 |

| Polar Surface Area | 52.256 Ų |

| Hydrogen Bond Acceptors | 5 |

| Hydrogen Bond Donors | 1 |

Anticancer Activity

Recent studies have highlighted the anticancer potential of indole derivatives, including this compound. For instance, compounds with similar structures have demonstrated significant cytotoxicity against various cancer cell lines.

- Cytotoxicity : The compound exhibited notable cytotoxic effects with IC50 values in the micromolar range against several cancer cell lines, indicating its potential as an anticancer agent.

- Mechanisms of Action : The mechanism of action appears to involve the induction of apoptosis and cell cycle arrest in the G2/M phase, similar to other indole derivatives that inhibit tubulin polymerization .

Inhibition of Tubulin Polymerization

The compound has been evaluated for its ability to inhibit tubulin polymerization, a critical process in cancer cell division. Studies suggest that it may act through a mechanism akin to that of colchicine, leading to effective antiproliferative activity.

Study on Indole Derivatives

A study focused on indole derivatives, including this compound, demonstrated:

- Cell Lines Tested : HeLa, MCF-7, and HT-29.

- Results : The compound showed significant antiproliferative activity with an IC50 value as low as 0.52 μM against HeLa cells. This suggests a strong potential for further development as a therapeutic agent targeting cancer .

Structure–Activity Relationship (SAR)

The SAR studies indicate that modifications in the indole structure can significantly influence biological activity:

- Nitro Group Positioning : The presence and position of the nitro group play a crucial role in enhancing the compound's interaction with cellular targets.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.